Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Formation of the Amide Bond: The amide bond can be formed through the reaction of the bromophenyl carbonyl chloride with the amine group on the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and microbial infections.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used in studies investigating the biological activities of thiophene derivatives, including their interactions with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes involved in inflammatory processes and to modulate the activity of ion channels .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20BrNO3S |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20BrNO3S/c1-4-23-18(22)15-13(9-11(2)3)10-24-17(15)20-16(21)12-5-7-14(19)8-6-12/h5-8,10-11H,4,9H2,1-3H3,(H,20,21) |
InChI Key |
PXLRWGAOCAVSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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